molecular formula C7H17NO B8690453 3-Amino-2,4-dimethylpentan-2-ol

3-Amino-2,4-dimethylpentan-2-ol

Cat. No.: B8690453
M. Wt: 131.22 g/mol
InChI Key: HPSNEEWVFSIINY-UHFFFAOYSA-N
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Description

3-Amino-2,4-dimethylpentan-2-ol is a branched-chain amino alcohol with a hydroxyl group at the 2-position and an amino group at the 3-position of a pentane backbone, substituted with methyl groups at the 2- and 4-positions. It is primarily used in research and development contexts, as indicated by its classification in safety data sheets . The compound’s hydrochloride salt (CAS: 1955514-14-3) is also documented, highlighting its utility in synthetic chemistry and pharmaceutical applications .

Key structural features include:

  • Hydroxyl group: Imparts polarity and hydrogen-bonding capability.
  • Methyl substituents: Contribute to steric hindrance, influencing reactivity and solubility.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

3-amino-2,4-dimethylpentan-2-ol

InChI

InChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3

InChI Key

HPSNEEWVFSIINY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

(a) 2-Methylpentan-2-ol (CAS: 590-36-3)
  • Structure : Tertiary alcohol with methyl groups at the 2-position of a pentane backbone.
  • Properties: Lacks an amino group, reducing basicity. Classified as a tertiary alcohol with lower polarity compared to amino alcohols.
  • Applications : Used as a solvent or intermediate in organic synthesis .
Property 3-Amino-2,4-dimethylpentan-2-ol 2-Methylpentan-2-ol
Functional Groups Amino, hydroxyl Hydroxyl (tertiary)
Boiling Point Not reported ~119–121°C (estimated)
Basicity (pKa) Moderate (amino group) Non-basic
Applications Pharmaceutical R&D Solvent, synthesis intermediate
(b) 5-Amino-1-pentanol (CAS: 2508-29-4)
  • Structure: Primary amino alcohol with a linear pentane chain.
  • Properties: The amino group at the terminal position increases water solubility but reduces steric hindrance compared to this compound.
  • Applications : Used in polymer chemistry and as a ligand .
Property This compound 5-Amino-1-pentanol
Solubility in Water Moderate (branched structure) High (linear chain)
Steric Hindrance High (2,4-dimethyl groups) Low
Stability Likely more stable to oxidation Prone to oxidation (primary alcohol)

Amino Alcohol Derivatives

(a) 3-Amino-2,2-dimethyl-1-propanol (CAS: 26734-09-8)
  • Structure: Features a neopentyl (2,2-dimethyl) backbone with a primary hydroxyl and amino group.
  • Properties: The geminal dimethyl groups increase steric protection, making it less reactive in nucleophilic substitutions compared to this compound.
  • Applications : Used in surfactants and corrosion inhibitors .
(b) 5-(Dimethylamino)-2-methylpentan-2-ol (CAS: 43078-29-1)
  • Structure: Tertiary dimethylamino group at the 5-position and a tertiary alcohol at the 2-position.
  • Properties: The dimethylamino group enhances lipophilicity and reduces basicity compared to primary amines.
  • Applications : Intermediate in agrochemical synthesis .
Property This compound 5-(Dimethylamino)-2-methylpentan-2-ol
Amino Group Type Primary amine Tertiary (dimethylamino)
Lipophilicity Moderate High
Synthetic Utility Pharmaceutical precursors Agrochemical intermediates

Ester and Salt Derivatives

(a) Methyl (3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride (CAS: 2411179-97-8)
  • Structure : Esterified carboxylate with a stereocenter and hydrochloride salt.
  • Properties: Enhanced stability for storage compared to free amino alcohols.
  • Applications : Peptide mimetics and chiral building blocks .
(b) This compound hydrochloride (CAS: 1955514-14-3)
  • Properties : Salt form improves crystallinity and solubility in polar solvents.
  • Applications : Used in asymmetric catalysis and medicinal chemistry .

Key Structural and Functional Insights

  • Steric Effects: Branched analogs (e.g., this compound) exhibit reduced reactivity in sterically demanding reactions compared to linear analogs (e.g., 5-Amino-1-pentanol) .
  • Basicity: Primary amino groups (as in this compound) are more nucleophilic than tertiary amines (e.g., 5-(dimethylamino)-2-methylpentan-2-ol) .
  • Solubility: Linear amino alcohols generally have higher water solubility, while branched derivatives are more lipophilic .

Research and Industrial Relevance

  • Specialty Chemicals: Neopentyl-type amino alcohols (e.g., 3-Amino-2,2-dimethyl-1-propanol) are valued in surfactant formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2,4-dimethylpentan-2-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of precursor ketones. For optimization, systematically vary reaction parameters such as temperature (e.g., 60–80°C for amination), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., NaBH₄ for reductions). Monitor progress via TLC or GC-MS, and purify via column chromatography using silica gel with gradient elution. Yield improvements (>70%) are achievable by controlling steric hindrance from dimethyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve stereochemistry and confirm substitution patterns (e.g., tertiary alcohol and amine protons resonate at δ 1.2–1.5 ppm and δ 2.3–2.8 ppm, respectively).
  • IR Spectroscopy : Identify functional groups (O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 146) and fragmentation patterns.
    Cross-validate with elemental analysis for purity assessment .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects from the 2,4-dimethyl groups influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to analyze transition states and steric maps. For example, compare activation energies of methyl-substituted vs. unsubstituted analogs in SN2 reactions.
  • Experimental Validation : Conduct kinetic studies (e.g., pseudo-first-order conditions) to measure rate constants. Dimethyl groups reduce reaction rates by 30–50% due to hindered approach of nucleophiles .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed IC50 measurement conditions for enzyme inhibition).
  • Control Variables : Account for solvent effects (DMSO vs. aqueous buffers) and purity (>95% by HPLC).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers and confounding factors .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., α-glucosidase). Focus on hydrogen bonding with the amine group and hydrophobic interactions with dimethyl moieties.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental kinetics (e.g., Km/Ki values) .

Q. What chromatographic methods are optimal for separating this compound from byproducts in complex mixtures?

  • Methodological Answer :

  • HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% TFA) at 1.0 mL/min. Retention time ~8.2 min.
  • GC-MS : Employ a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min). Monitor for characteristic fragments (e.g., m/z 88 for alcohol cleavage) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 40°C for 14 days. Quantify degradation via HPLC-UV.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C. The amine group may hydrolyze at pH <3, requiring stabilization via lyophilization .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Use factorial designs (e.g., 2³ experiments) to identify critical parameters (e.g., catalyst type, reaction time).
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of amine formation .

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